Cas no 1173294-24-0 (2-(tert-Butoxycarbonyl)-5-fluoro-2-azabicyclo2.2.1heptane-3-carboxylic Acid)

2-(tert-Butoxycarbonyl)-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a fluorine substituent. Its rigid bicyclic structure enhances stereochemical control, making it valuable in peptide synthesis and medicinal chemistry applications. The Boc group ensures stability under basic conditions while allowing selective deprotection under acidic conditions. The fluorine atom introduces electronic and steric effects, potentially improving binding affinity and metabolic stability in drug design. This compound serves as a versatile intermediate for constructing constrained peptidomimetics and bioactive molecules, offering precise control over molecular conformation and reactivity. Its synthetic utility lies in its ability to incorporate fluorinated, conformationally restricted motifs into complex architectures.
2-(tert-Butoxycarbonyl)-5-fluoro-2-azabicyclo2.2.1heptane-3-carboxylic Acid structure
1173294-24-0 structure
Product Name:2-(tert-Butoxycarbonyl)-5-fluoro-2-azabicyclo2.2.1heptane-3-carboxylic Acid
CAS No:1173294-24-0
MF:C14H22FNO4
MW:287.327188014984
MDL:MFCD31803115
CID:4561525
PubChem ID:131674934
Update Time:2025-06-13

2-(tert-Butoxycarbonyl)-5-fluoro-2-azabicyclo2.2.1heptane-3-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • (1R,3S,4S,5S)-2-tert-butyl 3-ethyl 5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
    • Racemic-(3R,5R)-2-Tert-Butyl 3-Ethyl 5-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate
    • Racemic-(3R,5R)-2-Tert-Butyl 3-Ethyl 5-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate(WX120661)
    • 2-(tert-Butoxycarbonyl)-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic Acid
    • (3R,5R)-2-tert-butyl 3-ethyl 5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
    • AS-74392
    • 2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
    • 2-tert-butyl 3-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
    • AKOS037647655
    • 1173294-24-0
    • 2-(tert-Butoxycarbonyl)-5-fluoro-2-azabicyclo2.2.1heptane-3-carboxylic Acid
    • MDL: MFCD31803115
    • Inchi: 1S/C14H22FNO4/c1-5-19-12(17)11-9-6-8(7-10(9)15)16(11)13(18)20-14(2,3)4/h8-11H,5-7H2,1-4H3/t8-,9+,10-,11-/m0/s1
    • InChI Key: HPRGBCBVSRQVMV-VLEAKVRGSA-N
    • SMILES: [C@]12([H])C[C@]([H])([C@@H](F)C1)[C@@H](C(OCC)=O)N2C(OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 287.15328635g/mol
  • Monoisotopic Mass: 287.15328635g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 407
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 55.8Ų

2-(tert-Butoxycarbonyl)-5-fluoro-2-azabicyclo2.2.1heptane-3-carboxylic Acid Pricemore >>

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Additional information on 2-(tert-Butoxycarbonyl)-5-fluoro-2-azabicyclo2.2.1heptane-3-carboxylic Acid

Research Briefing on 2-(tert-Butoxycarbonyl)-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic Acid (CAS: 1173294-24-0)

The compound 2-(tert-Butoxycarbonyl)-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic Acid (CAS: 1173294-24-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This bicyclic scaffold, characterized by a fluorine substitution and a Boc-protected amine, serves as a versatile intermediate in the synthesis of novel bioactive molecules. Recent studies have explored its utility in the development of protease inhibitors, antiviral agents, and other pharmacologically relevant compounds.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of this compound as a key building block in the synthesis of SARS-CoV-2 main protease inhibitors. The researchers utilized the bicyclic core to enhance binding affinity and selectivity, demonstrating improved inhibitory activity compared to linear analogs. The fluorine atom at the 5-position was found to significantly influence the pharmacokinetic properties, including metabolic stability and membrane permeability.

Further investigations have revealed the compound's potential in central nervous system (CNS) drug development. Its ability to cross the blood-brain barrier, attributed to the balanced lipophilicity and molecular weight, makes it an attractive candidate for neurotherapeutic applications. Recent preclinical studies have shown promising results in models of neurodegenerative diseases, where derivatives of this scaffold exhibited neuroprotective effects.

From a synthetic chemistry perspective, novel methodologies have been developed to access enantiomerically pure forms of this compound. A 2024 publication in Organic Letters described an asymmetric catalytic route that achieves >99% ee, addressing previous challenges in stereocontrol. This advancement is particularly significant for pharmaceutical applications where chirality often dictates biological activity.

The compound's stability under various conditions has also been systematically evaluated. Accelerated stability studies indicate that the Boc-protected amine remains intact under standard storage conditions, while the carboxylic acid functionality allows for straightforward derivatization. These properties contribute to its growing popularity as a synthetic intermediate in medicinal chemistry campaigns.

Emerging research suggests potential applications beyond small molecule therapeutics. Several groups are investigating its incorporation into peptide mimetics and PROTACs (proteolysis targeting chimeras), where the rigid bicyclic structure can confer conformational constraints beneficial for target engagement. Preliminary results indicate enhanced proteolytic stability when this scaffold replaces traditional peptide bonds.

As research continues, the full therapeutic potential of 2-(tert-Butoxycarbonyl)-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic Acid and its derivatives remains to be fully explored. Current investigations are focusing on structure-activity relationship studies to optimize pharmacological properties while maintaining synthetic accessibility. The compound's unique combination of structural features positions it as a valuable tool in the ongoing development of next-generation therapeutics.

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